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6-Nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B175790
CAS No.: 186390-77-2
M. Wt: 178.19 g/mol
InChI Key: OUZGPBWVRKFMLS-UHFFFAOYSA-N
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Description

Contextualization within Tetrahydroisoquinoline Alkaloids and Derivatives

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a core structural motif found in a vast family of naturally occurring alkaloids. rsc.orgacs.orgnih.gov These alkaloids are widely distributed in nature and exhibit a broad spectrum of biological activities. rsc.orgamerigoscientific.com THIQ-based compounds, both natural and synthetic, have garnered considerable attention from the scientific community due to their potential in addressing various health conditions, including infective diseases and neurodegenerative disorders. rsc.org

While many bioactive THIQs are isolated from natural sources, synthetic derivatives like 6-Nitro-1,2,3,4-tetrahydroisoquinoline play a critical role in expanding the chemical space for drug discovery. rsc.orgacs.org The introduction of a nitro group, a potent electron-withdrawing group, into the aromatic ring of the THIQ structure is a key chemical modification. nih.gov This substitution does not occur in nature and is a product of synthetic organic chemistry, designed to modulate the electronic properties of the molecule and serve as a handle for further chemical transformations. frontiersin.org The nitro group can be reduced to an amino group, which then allows for the introduction of a wide variety of other functional groups, thus enabling the creation of diverse molecular libraries for screening purposes.

Significance in Pharmaceutical Research and Medicinal Chemistry

The importance of this compound in the pharmaceutical sector is primarily as a versatile synthetic intermediate. chemimpex.com Its structural framework is a key component in the design and synthesis of novel therapeutic agents. chemimpex.comnih.gov Researchers utilize this compound to create more elaborate molecules with potential applications in neuropharmacology. chemimpex.com There is interest in its potential for developing compounds that could modulate neurotransmitter systems, with some research suggesting that its ability to cross the blood-brain barrier makes it a candidate for exploration in treatments for conditions like depression and anxiety. chemimpex.com

In medicinal chemistry, the nitro group itself is a significant pharmacophore, although its presence can also be associated with toxicity. nih.gov The biological activity of many nitro-aromatic compounds depends on the enzymatic reduction of the nitro group within the body. nih.gov This reduction can lead to the formation of reactive intermediates that exert a biological effect. The study of nitro-substituted compounds like this compound helps researchers understand these metabolic pathways and design safer, more effective drugs. chemimpex.comnih.gov For instance, it is used in the preparation of (isoquinolinylsulfonyl)benzoic acids and has been evaluated in the synthesis of potential bioreducible substrates for certain enzymes. chemicalbook.comnih.gov The compound also serves as a tool in biochemical research for studying enzyme activities and interactions, which is fundamental for developing specific enzyme inhibitors. chemimpex.com

Historical Development of Nitro-Substituted Tetrahydroisoquinoline Chemistry

The synthesis of tetrahydroisoquinolines has been a subject of interest for over a century, with methods like the Pictet-Spengler and Bischler-Napieralski reactions being foundational. rsc.orgorganic-chemistry.org The introduction of a nitro group onto the aromatic ring of the tetrahydroisoquinoline core presented a specific synthetic challenge regarding regioselectivity—controlling the exact position of nitration.

Early work on the electrophilic aromatic substitution of the parent compound, tetrahydroquinoline, yielded conflicting results concerning the position of the nitro group. researchgate.net The nitration of the unprotected tetrahydroquinoline ring is complicated because the reaction is typically carried out in acidic conditions, which protonates the amino group in the heterocyclic ring. researchgate.netedepositireland.ie This protonation alters the directing effect of the ring on incoming electrophiles.

To achieve regioselective nitration at the 6-position, researchers have explored the use of N-protecting groups. researchgate.netedepositireland.ie These protecting groups shield the nitrogen atom, preventing its protonation and modifying the electronic and steric influences on the aromatic ring, thus directing the nitration to the desired position. researchgate.net Thorough studies involving different protecting groups, reaction reagents, and conditions have been necessary to develop efficient and highly regioselective methods for the synthesis of 6-nitro-substituted tetrahydroquinolines and, by extension, this compound. researchgate.netedepositireland.ie These synthetic advancements have been crucial for making this and other nitro-substituted derivatives readily available for further research in medicinal chemistry and drug development. frontiersin.org

Regioselective Nitration Approaches

The introduction of a nitro group onto the aromatic ring of tetrahydroisoquinoline requires careful control to achieve the desired 6-positional isomer. The directing effects of the amino and alkyl portions of the molecule can lead to a mixture of products, necessitating strategic modifications and specific nitrating agents.

Direct Nitration of Tetrahydroisoquinoline and N-Protected Derivatives

Direct nitration of unsubstituted 1,2,3,4-tetrahydroisoquinoline is complicated by the activating and ortho-, para-directing nature of the secondary amine, which can lead to a mixture of isomers and potential side reactions. Under acidic conditions typically used for nitration, the amino group is protonated, which alters its directing effect. researchgate.netresearchgate.net

To overcome these challenges, protection of the nitrogen atom is a common strategy. N-acylation or N-sulfonylation deactivates the nitrogen, making the electronic effects of the aromatic ring more influential in directing the electrophilic substitution. For instance, the nitration of N-acetyl-1,2,3,4-tetrahydroisoquinoline has been shown to yield a mixture of 6-nitro and 7-nitro isomers. cdnsciencepub.com The choice of protecting group can significantly influence the regioselectivity of the nitration reaction. researchgate.net

A study on the nitration of various N-protected tetrahydroquinoline derivatives found that the nature of the protecting group plays a crucial role in determining the position of nitration. researchgate.net By carefully selecting the protecting group and reaction conditions, it is possible to favor the formation of the 6-nitro isomer. researchgate.net

Table 1: Influence of N-Protecting Group on the Regioselective Nitration of Tetrahydroisoquinoline
N-Protecting GroupNitrating AgentMajor Isomer(s)Reference
None (protonated)HNO₃/H₂SO₄7-nitro researchgate.net
Acetyl (Ac)KNO₃/H₂SO₄6-nitro and 7-nitro cdnsciencepub.com

Nitration using Nitronium Tetrafluoroborate

Nitronium tetrafluoroborate (NO₂BF₄) is a powerful nitrating agent that can be used under milder conditions compared to traditional mixed acid nitrations. researchgate.netsemanticscholar.org Its application in the nitration of sensitive substrates, such as porphyrins, has been well-documented, demonstrating its utility in achieving controlled mononitration. researchgate.netumich.edu While specific studies on the nitration of tetrahydroisoquinoline with nitronium tetrafluoroborate are not extensively detailed in the provided context, its known reactivity suggests it could be a valuable tool for the regioselective nitration of N-protected tetrahydroisoquinolines, potentially offering improved yields and selectivity for the 6-nitro isomer under optimized conditions.

Precursor Functionalization Strategies

An alternative to direct nitration is to begin with a precursor that already contains the necessary functional groups for both the nitration and the subsequent cyclization to form the tetrahydroisoquinoline ring. This approach offers greater control over the final position of the nitro group. For example, a suitably substituted β-phenylethylamine bearing a nitro group at the desired position can be used as a starting material for cyclization reactions.

Classical and Modern Cyclization Reactions for the Tetrahydroisoquinoline Scaffold

The construction of the tetrahydroisoquinoline core is a cornerstone of heterocyclic synthesis, with several named reactions being central to this endeavor. These methods allow for the formation of the bicyclic system from acyclic precursors.

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be reduced to the corresponding tetrahydroisoquinolines. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). rsc.orgnrochemistry.com The presence of electron-donating groups on the aromatic ring facilitates this electrophilic aromatic substitution. jk-sci.com

To synthesize this compound via this method, one would start with N-acyl-β-(3-nitrophenyl)ethylamine. The cyclization would be directed to the position para to the nitro group, yielding the 6-nitro-3,4-dihydroisoquinoline intermediate. Subsequent reduction, typically with sodium borohydride, would afford the target this compound. rsc.org

Table 2: Key Steps in the Bischler-Napieralski Synthesis of this compound
StepReactionReactantsKey ReagentsProductReference
1Amide Formationβ-(3-nitrophenyl)ethylamine, Acyl chlorideBaseN-acyl-β-(3-nitrophenyl)ethylamine rsc.org
2CyclizationN-acyl-β-(3-nitrophenyl)ethylaminePOCl₃ or P₂O₅6-nitro-3,4-dihydroisoquinoline organic-chemistry.orgnrochemistry.com
3Reduction6-nitro-3,4-dihydroisoquinolineNaBH₄This compound rsc.org

Pictet-Spengler Condensation and its Enantioselective Variants

The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines. researchgate.netwikipedia.orgorganicreactions.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org The reaction is driven by the formation of an electrophilic iminium ion that undergoes ring closure. wikipedia.org To produce this compound, a β-(3-nitrophenyl)ethylamine would be reacted with an appropriate aldehyde, such as formaldehyde.

A significant advantage of the Pictet-Spengler reaction is the potential for enantioselectivity. arkat-usa.org The development of asymmetric variants, often employing chiral auxiliaries or catalysts, allows for the synthesis of optically active tetrahydroisoquinolines. arkat-usa.orgresearchgate.net For instance, enzymatic Pictet-Spengler reactions, catalyzed by enzymes like norcoclaurine synthase, can proceed with high stereoselectivity. oup.com Chiral organophosphoric acids have also been employed as catalysts in this reaction. researchgate.net These enantioselective methods are crucial for the synthesis of chiral this compound analogs, which may have important applications in medicinal chemistry.

An exploration of the synthetic methodologies for this compound and its analogs reveals a diverse array of chemical strategies. These approaches range from classical cyclization reactions to modern multicomponent and C-H functionalization techniques, each offering unique advantages in accessing this important chemical scaffold. The presence of the nitro group introduces both challenges and opportunities in the synthesis, influencing reactivity and directing the outcomes of various transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O2 B175790 6-Nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 186390-77-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZGPBWVRKFMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940077
Record name 6-Nitro-1,2,3,4-tetrahydroisoquinoline
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URL https://comptox.epa.gov/dashboard/DTXSID40940077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186390-77-2
Record name 1,2,3,4-Tetrahydro-6-nitroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186390-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 6 Nitro 1,2,3,4 Tetrahydroisoquinoline

Reactivity of the Nitro Group

The nitro group is a key functional group that imparts distinct reactivity to the 6-nitro-1,2,3,4-tetrahydroisoquinoline molecule. Its electron-withdrawing properties not only influence the aromatic ring but also make the nitro group itself a site for chemical transformation, most notably reduction.

Catalytic Hydrogenation and Reduction to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to valuable amino derivatives. Catalytic hydrogenation is a widely employed method for this purpose, utilizing transition metal catalysts such as palladium on carbon (Pd/C). nih.govmasterorganicchemistry.comtcichemicals.com This method is often favored due to its high efficiency and clean reaction profiles.

The general transformation involves the reaction of the nitro compound with a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation agent like ammonium (B1175870) formate (B1220265), in the presence of a catalyst. mdpi.com For aromatic nitro compounds, this reduction is typically highly selective and can be achieved under mild conditions. rsc.org

In a study focused on the synthesis of C3/C1-substituted tetrahydroisoquinolines, a two-step reduction process was employed where an aliphatic nitro group was reduced using ammonium formate and heat after a primary catalytic hydrogenation of an alkene functionality. nih.gov While this example does not involve an aromatic nitro group, it demonstrates the utility of ammonium formate as a hydrogen donor in the presence of a tetrahydroisoquinoline core.

The reduction of this compound to 6-amino-1,2,3,4-tetrahydroisoquinoline is a critical step in the synthesis of various biologically active molecules. The resulting amino group can be further functionalized, opening avenues to a diverse range of derivatives.

Table 1: General Conditions for Catalytic Hydrogenation of Nitroarenes

CatalystHydrogen SourceSolventTemperaturePressureReference
Pd/CH₂VariousRoom Temp - High~1 atm - High nih.govmasterorganicchemistry.com
Pd/CAmmonium FormateMethanol/DME50 °C - RefluxAtmospheric mdpi.comup.ac.za
Co@NCHydrazine HydrateNot Specified80 °C1 atm rsc.org

Influence on Electrophilic Aromatic Substitution

The nitro group exerts a profound influence on electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound. As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic attack. youtube.com This deactivation occurs because the nitro group reduces the electron density of the ring, making it less nucleophilic. masterorganicchemistry.com

The directing effect of the nitro group is also significant. It is a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the nitro group. youtube.commasterorganicchemistry.comuci.edu In the case of this compound, the positions C-5 and C-7 are ortho and para to the electron-donating aminoethyl group fused to the ring, and C-5 and C-7 are also meta to the nitro group. The activating, ortho-, para-directing effect of the aminoethyl group and the deactivating, meta-directing effect of the nitro group are opposing.

A study on the nitration of tetrahydroquinoline and its N-protected derivatives provides insight into the regioselectivity of electrophilic substitution on this ring system. researchgate.net The study found that the position of nitration is highly dependent on the reaction conditions and the presence of a protecting group on the nitrogen atom. For instance, nitration of N-trifluoroacetyl-tetrahydroquinoline can yield the 6-nitro derivative with high regioselectivity. researchgate.net This suggests that the electronic effects of both the fused heterocyclic ring and any substituents play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.

Nucleophilic Substitution Reactions

While electrophilic substitution is common for many aromatic compounds, the electron-deficient nature of the aromatic ring in this compound, due to the nitro group, can facilitate nucleophilic aromatic substitution reactions under certain conditions.

Cine-Substitution Patterns

Cine-substitution is a type of nucleophilic aromatic substitution where the incoming nucleophile takes a position adjacent to the one originally occupied by the leaving group. youtube.com Such reactions are relatively rare for nitroarenes because the nitrite (B80452) ion is a poor leaving group. nih.gov

One of the classic examples of a cine-substitution involving a nitroarene is the von Richter reaction, where a nitro compound is treated with cyanide to yield a carboxylic acid at the position ortho to where the nitro group was located. arkat-usa.org These reactions often proceed through highly reactive intermediates like benzynes. youtube.com

While the general principles of cine-substitution on nitroaromatic compounds are established, specific examples involving this compound are not readily found in the surveyed literature. The presence of the fused ring and the secondary amine in the tetrahydroisoquinoline moiety would likely influence the course of such a reaction, potentially leading to complex product mixtures or alternative reaction pathways.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of organometallic reagents, such as Grignard reagents (RMgX), with nitroarenes can be complex. The highly polarized nature of the nitro group can lead to side reactions. However, under specific conditions, productive transformations can occur. chadsprep.comyoutube.com

A study on the reaction of 6-nitrobenzotriazolyl carboxylates with Grignard reagents demonstrated that the Grignard reagent could effect a substitution reaction to yield various carboxylates in good yields. rsc.org While this is not a direct reaction on the nitro-substituted ring itself, it shows that Grignard reagents can be compatible with nitro-containing heterocyclic systems.

In the context of α,β-unsaturated carbonyl compounds, Grignard reagents typically favor 1,2-addition, while Gilman reagents (organocuprates) favor 1,4-addition (conjugate addition). libretexts.org This differential reactivity is a cornerstone of synthetic strategy. Although this compound does not possess this specific functionality, the principles of hard and soft nucleophiles and electrophiles that govern these reactions are broadly applicable in organic chemistry.

Specific studies detailing the reaction of Grignard reagents or other common organometallics directly with the aromatic ring of this compound are not prevalent in the reviewed chemical literature. The potential for reaction at the N-H bond of the secondary amine would also need to be considered and likely protected for controlled reactivity on the aromatic ring.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The tetrahydroisoquinoline core can participate in such reactions, often after modification to a more reactive species. For instance, 1,3-dipolar cycloaddition reactions have been developed using tetrahydroisoquinoline derivatives. acs.orgnih.gov In these reactions, the tetrahydroisoquinoline is often converted to a nitrone (3,4-dihydroisoquinoline N-oxide) or an azomethine imine, which then acts as the 1,3-dipole. acs.orgnih.gov

These reactions are highly valuable for creating complex, stereochemically rich polycyclic structures. For example, the [3+2] cycloaddition of C,N-cyclic azomethine imines derived from tetrahydroisoquinoline with various dipolarophiles can produce a range of dinitrogen-fused heterocycles with good to excellent diastereoselectivities and enantioselectivities. nih.gov

Furthermore, (4+2) cycloaddition reactions, a type of Diels-Alder reaction, have been utilized to construct tetrahydroquinoline frameworks. researchgate.netyoutube.com However, the direct participation of this compound as a reactant in cycloaddition reactions is not well-documented in the surveyed literature. The electron-withdrawing nitro group could potentially influence the electronic properties of any derived diene or dienophile, but specific studies on this aspect are lacking.

Derivatization for Specific Functionalization

The functionalization of the this compound scaffold is a key strategy for developing new chemical entities. The secondary amine of the tetrahydroisoquinoline ring and the activated C1 position are primary sites for chemical modification.

The synthesis of (isoquinolinylsulfonyl)benzoic acids from this compound represents a targeted approach to introduce a sulfamoylbenzoic acid moiety onto the isoquinoline (B145761) nitrogen. While a direct documented synthesis for this specific transformation is not prevalent in the literature, a plausible synthetic route can be proposed based on established methods for the N-sulfonylation of secondary amines. This reaction would typically involve the coupling of this compound with a derivative of a carboxybenzenesulfonyl chloride.

The general reaction scheme would involve the nucleophilic attack of the secondary amine of the tetrahydroisoquinoline ring on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a non-nucleophilic base is typically required to scavenge the hydrochloric acid byproduct. The nitro group at the 6-position, being a strong deactivating group, would decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing reaction conditions compared to its non-nitrated analogue.

A general procedure for the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines has been reported using a Preyssler heteropolyacid catalyst, which is an environmentally friendly option, leading to moderate to high yields under mild conditions. researchgate.net Another approach involves the reaction of N-sulfonyl-phenylethylamine with a carbonyl compound, followed by intramolecular electrophilic substitution. conicet.gov.ar

Table 1: Plausible Reaction Conditions for the Synthesis of 2-[(6-Nitro-3,4-dihydro-1H-isoquinoline-2-sulfonyl)]benzoic Acid

Parameter Condition Rationale/Reference
Reactants This compound, 2-(Chlorosulfonyl)benzoic acidStandard reactants for N-sulfonylation.
Solvent Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), or TolueneCommon aprotic solvents for such reactions. researchgate.net
Base Triethylamine (TEA) or PyridineTo neutralize the HCl generated during the reaction.
Catalyst Preyssler Heteropolyacid (Optional)Can provide an environmentally friendly and efficient reaction. researchgate.netconicet.gov.ar
Temperature 0 °C to room temperature or gentle heating (70°C)The reaction may require heat due to the deactivated amine. researchgate.net

The resulting (isoquinolinylsulfonyl)benzoic acid derivatives are of interest in medicinal chemistry, with related sulfonamide structures showing a broad spectrum of pharmaceutical applications. researchgate.net

Cross-dehydrogenative coupling (CDC) is a powerful strategy in organic synthesis that allows for the formation of a C-C bond by the formal coupling of two C-H bonds, often under oxidative conditions. The C1 position of this compound, being adjacent to the nitrogen atom, is susceptible to sp³ C-H bond activation and subsequent functionalization through CDC reactions.

These reactions typically proceed via the in-situ generation of an electrophilic iminium ion from the tetrahydroisoquinoline, which is then attacked by a suitable pronucleophile. The presence of the electron-withdrawing nitro group on the aromatic ring can influence the formation and reactivity of this iminium intermediate.

Research has demonstrated that N-aryl-1,2,3,4-tetrahydroisoquinolines can undergo efficient CDC reactions with a variety of pronucleophiles, including nitroalkanes (in aza-Henry reactions), alkynes, and indoles. researchgate.netnih.gov The reaction is often mediated by an oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and can be catalyzed by metals like copper. nih.gov Notably, studies have shown that the electronic nature of substituents on the N-aryl group does not always have a significant impact on the reaction's success, with both electron-rich and electron-poor derivatives reacting smoothly. researchgate.net

Solvent-free CDC reactions have also been developed using high-speed ball milling, offering an efficient and environmentally benign alternative. nih.gov In some cases, the copper milling balls themselves can act as the catalyst, simplifying recovery and reuse. nih.gov

Table 2: Examples of Cross-Dehydrogenative Coupling Reactions with Tetrahydroisoquinolines

Pronucleophile Catalyst/Oxidant Reaction Type Significance Reference
NitroalkanesDDQAza-Henry ReactionForms 1-nitroalkyl derivatives without a metal catalyst. nih.gov nih.gov
AlkynesCopper balls / DDQC(sp³)–C(sp) CouplingCopper balls serve as both catalyst and milling media. nih.gov nih.gov
IndolesCopper balls / DDQC(sp³)–C(sp²) CouplingFunctionalizes the C1 position with an indole (B1671886) moiety. nih.gov nih.gov
NitromethaneCuNPs/MagSilica / O₂Aza-Henry ReactionUtilizes a magnetically recoverable nanocatalyst and green oxidant. researchgate.net researchgate.net

These CDC methodologies provide a direct pathway to introduce new carbon-based substituents at the C1 position of the this compound core, significantly expanding the accessible chemical space for this scaffold. The resulting 1-substituted derivatives are valuable precursors for more complex heterocyclic systems. For instance, 1-(nitromethyl)-2-aryl-1,2,3,4-tetrahydroisoquinolines can be converted into tetracyclic indolo[2,1-a]isoquinoline derivatives through a visible-light-induced photocatalytic cascade reaction. youtube.com

Biological Activities and Pharmacological Relevance of 6 Nitro 1,2,3,4 Tetrahydroisoquinoline Analogs

Structure-Activity Relationship (SAR) Studies

The biological activity of 6-nitro-1,2,3,4-tetrahydroisoquinoline analogs is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies have been crucial in elucidating the impact of various structural modifications on the pharmacological effects of these compounds. researchgate.netrsc.org

Influence of the Nitro Group on Biological Potency

The nitro group, being a strong electron-withdrawing group, significantly influences the electronic environment of the tetrahydroisoquinoline ring system. This alteration in electron density can enhance interactions with biological targets. nih.govresearchgate.net For instance, the presence of a nitro group can facilitate the formation of ionic bonds with donor groups within enzyme active sites, potentially leading to increased biological activity. nih.gov

Biochemical characterization of 8-hydroxy-6-nitroquinoline, a regioisomer of the known antimicrobial agent nitroxoline (B368727), and its 1,2,3,4-tetrahydroquinoline (B108954) analogue has revealed that the position of the nitro group has a substantial impact on their biological activities. nih.gov This highlights the critical role of the nitro group's placement in determining the pharmacological profile.

Impact of Substitution Patterns on the Tetrahydroisoquinoline Scaffold

The biological activities of tetrahydroisoquinoline derivatives are highly dependent on the substitution patterns on the core scaffold. rsc.orgnih.gov SAR studies have shown that modifications at various positions of the THIQ ring can lead to a diverse range of pharmacological effects.

For example, in a series of 5,8-disubstituted tetrahydroisoquinolines investigated as inhibitors of Mycobacterium tuberculosis, a general trend of improved potency was observed with increased lipophilicity. nih.gov Large substituents at the 5-position were well-tolerated, while an N-methylpiperazine group was the preferred substituent at the 8-position. nih.gov Furthermore, the nature of the linker group for side chains at the 7-position was found to be critical, with -CH2- and -CONH- linkers being more effective than -CO- and -COCH2- linkers, suggesting that the precise positioning of a terminal aromatic ring is important for target binding. nih.gov

The presence of phenolic groups at the C6 and/or C7 positions of the THIQ skeleton is often considered essential for maintaining biological properties. nih.gov

Stereochemical Aspects of Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many chiral molecules, and this compound analogs are no exception. The spatial arrangement of atoms can significantly affect how a molecule interacts with its biological target. acs.org

The combination of metal-centered chirality and ligand chirality in iridium catalysts used for the C(sp3)–H borylation of tetrahydroisoquinoline has been shown to have a synergistic effect on chiral induction. acs.org This underscores the importance of stereoisomeric factors in the design of biologically active THIQ derivatives. While direct studies on the stereochemical aspects of this compound itself are limited in the provided context, the principles derived from related THIQ compounds suggest that the stereochemistry at the C1 position and any other chiral centers would be a critical determinant of biological activity. researchgate.net

Antimicrobial and Antifungal Potential

Analogs of this compound have been investigated for their potential as antimicrobial and antifungal agents, demonstrating efficacy against a range of pathogens.

Antibacterial Efficacy

The antibacterial properties of tetrahydroisoquinoline derivatives have been explored against various bacterial species, including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis.

Recent studies have highlighted the antibacterial activity of 8-hydroxy-6-nitroquinoline and its 1,2,3,4-tetrahydroquinoline analogue against Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis. nih.gov These findings suggest that the 6-nitro substitution pattern contributes to the antibacterial profile of the tetrahydroquinoline scaffold.

In a broader context of quinoline (B57606) derivatives, nitroxoline (8-hydroxy-5-nitroquinoline) has demonstrated potent antimicrobial activity against multidrug-resistant Enterobacteriaceae. nih.gov Specifically, it has shown high potency against E. coli isolates. nih.gov While not a direct analog of this compound, the efficacy of nitroxoline underscores the potential of nitro-substituted quinoline and its reduced forms as antibacterial agents.

Furthermore, other studies have reported the antibacterial activity of various compounds against S. aureus and M. tuberculosis. For instance, 1,4-benzoquinones derived from scorpion venom exhibited significant activity against S. aureus and M. tuberculosis. stanford.edu The anthraquinone (B42736) rhein (B1680588) has also shown bacteriostatic activity against S. aureus. mdpi.com While these are not tetrahydroisoquinoline derivatives, they illustrate the ongoing search for novel antibacterial agents and the diverse chemical scaffolds being investigated.

The following table summarizes the minimum inhibitory concentrations (MIC) of various compounds against selected bacteria, providing a comparative view of their antibacterial efficacy.

Compound/AgentBacteriumMIC (µg/mL)Reference
Red BenzoquinoneStaphylococcus aureus4 stanford.edu
Blue BenzoquinoneStaphylococcus aureus6 stanford.edu
Blue BenzoquinoneMycobacterium tuberculosis (H37Rv & MDR)4 stanford.edu
RheinStaphylococcus aureus12.5 mdpi.com
AmpicillinStaphylococcus aureus0.5 stanford.edu

Antifungal Efficacy

The antifungal potential of 1,2,3,4-tetrahydroisoquinoline (B50084) analogs has also been a subject of investigation. Novel N-substituted THIQ analogs have been synthesized and evaluated for their antifungal activity against various fungal species. nih.govrsc.org

For example, certain N-substituted THIQ analogs demonstrated a zone of inhibition against Candida glabrata comparable to the standard drug clotrimazole. rsc.org One compound exhibited potent activity against Saccharomyces cerevisiae with a Minimum Inhibitory Concentration (MIC) of 1 μg/ml, while another was more potent against Yarrowia lipolytica with an MIC of 2.5 μg/ml. rsc.org

Although specific data on the antifungal efficacy of this compound is not detailed in the provided search results, the promising antifungal activity of other THIQ analogs suggests that this class of compounds, including the 6-nitro derivatives, warrants further investigation for the development of new antifungal agents.

Antineoplastic and Anticancer Investigations

The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic compounds, with the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus being a particularly promising scaffold. nih.gov The strategic placement of a nitro group at the 6-position of this scaffold has been shown to modulate the anticancer properties of these molecules, influencing their ability to inhibit cancer cell growth and proliferation.

Inhibition of Cell Proliferation

A series of novel tetrahydroisoquinoline derivatives incorporating a nitrophenyl group have demonstrated significant potential in inhibiting the proliferation of various cancer cell lines. For instance, certain N-substituted tetrahydroisoquinoline benzamides and benzene (B151609) sulfonamides have shown anti-proliferative activity against breast cancer cells, with some compounds exhibiting IC50 values that are 6- to 10-fold lower than that of the established drug Tamoxifen. researchgate.net

One study focused on the synthesis of new tetrahydroisoquinoline derivatives and their evaluation against human cancer cell lines. Four compounds, in particular, were identified as promising anticancer agents. nih.gov Another investigation into tetrahydroisoquinoline (THIQ) derivatives revealed that compound GM-3-121 was highly effective against MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) breast cancer cell lines, as well as the Ishikawa endometrial cancer cell line, with IC50 values of 0.43, 0.37, and 0.01 μg/mL, respectively. nih.gov

Furthermore, a series of 3,4-diaryl-1,2,3,4-tetrahydroquinolines, which share a structural resemblance to the THIQ core, have also been evaluated for their antiproliferative effects. nih.gov These findings underscore the potential of the tetrahydroisoquinoline scaffold, including its 6-nitro substituted analogs, in the development of new agents to combat cancer cell proliferation.

Compound/AnalogCancer Cell LineIC50 ValueReference
GM-3-121MCF-70.43 µg/mL nih.gov
GM-3-121MDA-MB-2310.37 µg/mL nih.gov
GM-3-121Ishikawa0.01 µg/mL nih.gov
GM-3-16Colon Cancer Cell Lines1.6 to 2.6 µM nih.gov
GM-3-18Colon Cancer Cell Lines0.9 to 10.7 µM nih.gov
Pyrazolo quinoline derivative (15)MCF-7, HepG2, A549< 100 µM nih.gov

Modulation of Proteasome Activity

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of most intracellular proteins, playing a vital role in the regulation of various cellular processes, including cell cycle progression, apoptosis, and signal transduction. nih.gov The inhibition of proteasome activity has emerged as a key strategy in cancer therapy, as it can lead to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately inducing cancer cell death. nih.govnih.gov

While the direct modulation of proteasome activity by this compound analogs is an area of ongoing investigation, the general class of proteasome inhibitors has shown significant promise in treating various malignancies, particularly multiple myeloma. nih.gov These inhibitors, such as bortezomib, function by targeting the catalytic sites of the 20S proteasome core. nih.gov The potential for this compound derivatives to act as proteasome inhibitors warrants further exploration, given the established anticancer activity of the broader tetrahydroisoquinoline class. The complex interplay between the structural features of these analogs and their interaction with the proteasome could unveil novel therapeutic agents.

Role as Antitumor Antibiotics

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a fundamental structural component of several naturally occurring antitumor antibiotics. nih.gov These complex molecules, isolated from various natural sources, have garnered significant attention for their potent cytotoxic activities against cancer cells. nih.gov Notable families of THIQ-containing antitumor antibiotics include the quinocarins, saframycins, and naphthyridinomycins. nih.gov The mechanism of action of these antibiotics often involves intercalation into DNA and interference with the function of topoisomerase II, an enzyme crucial for DNA replication and repair. ufl.edu

The introduction of a 6-nitro group to the THIQ scaffold could potentially enhance the DNA-interacting and cytotoxic properties of these molecules, leading to the development of novel and more potent antitumor agents. While specific examples of this compound analogs as standalone antitumor antibiotics are still emerging, the established precedent of the THIQ core in this class of therapeutic agents provides a strong rationale for their investigation. For instance, a novel series of 6,7,2',3',4'-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones has been identified as a new class of antimitotic antitumor agents, with some compounds demonstrating strong cytotoxic effects in the nanomolar to subnanomolar range. nih.gov

Neuropharmacological and Central Nervous System (CNS) Activities

The versatile scaffold of 1,2,3,4-tetrahydroisoquinoline (THIQ) and its derivatives has been implicated in a range of neuropharmacological activities, interacting with various components of the central nervous system. The presence of a nitro group at the 6-position can further modulate these interactions, offering potential therapeutic avenues for neurological disorders.

Modulation of Neurotransmitter Systems

Derivatives of 1,2,3,4-tetrahydroisoquinoline (TIQ) have been shown to interact with key neurotransmitter systems in the brain, particularly the dopaminergic system. Some TIQ derivatives are endogenously present in the human brain and can influence the firing rate of dopaminergic neurons in the substantia nigra. nih.gov For example, 1-methyl-TIQ and 1-benzyl-TIQ have been observed to produce a weaker increase in the firing frequency of these neurons compared to the neurotoxin MPTP. nih.gov Furthermore, pretreatment with 1-methyl-TIQ has been shown to inhibit the decrease in dopaminergic spontaneous firing induced by a high dose of MPTP, suggesting a neuroprotective effect. nih.gov

Studies have also indicated that TIQ can protect the terminals of dopaminergic neurons in the striatum against neurotoxicity induced by malonate, a mitochondrial toxin. nih.gov This neuroprotective potential highlights the therapeutic promise of TIQ analogs. Additionally, certain N-substituted 1,2,3,4-tetrahydroisoquinolines have been identified as a new class of 5-HT1A receptor ligands, indicating their ability to modulate the serotonergic system. nih.gov The most active of these ligands have been shown to act as agonists or partial agonists at postsynaptic 5-HT1A receptors. nih.gov The influence of a 6-nitro substituent on these modulatory effects on neurotransmitter systems is an area that warrants further detailed investigation.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a strategy employed in the treatment of Alzheimer's disease to alleviate cognitive symptoms. nih.gov While the investigation of this compound analogs as acetylcholinesterase inhibitors is an emerging field, the broader class of nitrogen-containing heterocyclic compounds has been explored for this activity. For instance, a study on the biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues has been conducted, although specific acetylcholinesterase inhibition data for the this compound was not the primary focus. farmaceut.org The structural features of the this compound scaffold, including the presence of the nitrogen atom and the aromatic ring system, suggest a potential for interaction with the active site of acetylcholinesterase. Further research is necessary to elucidate the specific inhibitory activity and structure-activity relationships of these compounds against AChE.

N-Methyl-D-Aspartate Receptor (NMDAR) Modulation

The N-Methyl-D-Aspartate Receptor (NMDAR) is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. nih.gov Its dysfunction is implicated in various neurological disorders. Analogs of 1,2,3,4-tetrahydroisoquinoline have been identified as modulators of this receptor complex.

Research has focused on the affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives for the phencyclidine (PCP) binding site within the NMDAR ion channel. nih.gov A study evaluating a series of these compounds found that the substitution pattern on both the aryl ring and the tetrahydroisoquinoline nucleus significantly influences binding affinity. nih.gov For instance, a derivative with a 2-methylphenyl group at position 1 and a methyl group at position 8 showed high affinity, with the (S)-enantiomer being almost 90 times more potent than its (R)-counterpart. nih.gov This highlights the stereospecificity and structural requirements for potent NMDAR interaction. While direct studies on the 6-nitro analog are not specified, the established activity of the parent scaffold suggests that the introduction of an electron-withdrawing nitro group at the 6-position could modulate these interactions, warranting further investigation into its specific NMDAR binding profile.

Table 1: NMDAR Binding Affinity of a Key Tetrahydroisoquinoline Analog

Compound Substituents Configuration Binding Affinity (Ki)
4e x HCl 1-(2-methylphenyl), 8-methyl (S) 0.0374 µM
4e x HCl 1-(2-methylphenyl), 8-methyl (R) ~3.37 µM (calculated)

Data sourced from a study on 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives' affinity for the NMDA receptor complex. nih.gov

Neuroprotective Properties

The inherent chemical structure of tetrahydroisoquinoline is associated with neuroprotective effects. The parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), an endogenous substance in the mammalian brain, has demonstrated the ability to protect dopaminergic neuron terminals in the striatum from neurotoxicity induced by malonate, a mitochondrial toxin. nih.gov The proposed mechanisms for this neuroprotection include the inhibition of monoamine oxidase and an increase in glutathione (B108866) and nitric oxide levels. nih.gov

Furthermore, the analog 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), also found endogenously in the human brain, is recognized for its neuroprotective profile. nih.gov Its properties include free-radical scavenging and inhibition of monoamine oxidase (MAO-A and MAO-B). nih.gov In models of diabetic neuropathic pain, 1MeTIQ has been shown to reverse diminished levels of serotonin (B10506) and dopamine (B1211576) in key brain regions. nih.gov These findings suggest that the tetrahydroisoquinoline scaffold is a promising backbone for developing agents that can counteract neuronal damage and dysfunction.

Anti-Inflammatory Activities

Analogs of tetrahydroisoquinoline have demonstrated significant anti-inflammatory properties. nih.gov For example, the compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride showed a pronounced anti-inflammatory effect in a formalin-induced arthritis model, proving to be 3.3 times more potent than the standard drug, diclofenac (B195802) sodium, at a specific dose. biomedpharmajournal.org The nitro group (NO2) itself is a functional group known to be present in molecules with a wide array of biological activities, including anti-inflammatory effects. researchgate.net The combination of the tetrahydroisoquinoline nucleus with a nitro group, as seen in this compound, could therefore result in compounds with potent anti-inflammatory potential, a hypothesis supported by the known activities of both the core structure and the nitro functional group. nih.govresearchgate.net

Antiparasitic Activities

The search for new antiparasitic agents has led to the investigation of various heterocyclic compounds, including derivatives of tetrahydroisoquinoline.

Antimalarial Potential

Malaria, caused by parasites of the Plasmodium genus, remains a major global health issue. The tetrahydroisoquinoline structure is a key component of some alkaloids that have shown antimalarial activity. nih.gov A quantitative structure-activity relationship (QSAR) study was performed on a series of 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinolines, which demonstrated in vitro activity against Plasmodium falciparum. nih.gov The biological activity of these compounds ranged from 0.697 to 35.978 μM, indicating that the tetrahydroisoquinoline scaffold is a viable starting point for designing novel antimalarial drugs. nih.gov Although this study focused on 6-hydroxy analogs, the findings underscore the potential of the 6-substituted tetrahydroisoquinoline core in antimalarial drug discovery.

Acaricidal Activity (e.g., against Psoroptes cuniculi)

Psoroptic mange, caused by mites such as Psoroptes cuniculi, is a significant problem in animal health. Research into new acaricides has identified tetrahydroisoquinoline derivatives as a promising class of compounds. researchgate.net A study on a series of 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines revealed that many of these compounds exhibited potent acaricidal activity. researchgate.net Notably, several derivatives showed significantly higher activity than the standard drug ivermectin, with median lethal concentration (LC50) values as low as 29.8 µg/mL. researchgate.net The structure-activity relationship indicated that the presence of electron-withdrawing groups on the N-phenyl ring enhances activity, suggesting that a 6-nitro-substituted analog could possess strong acaricidal properties. researchgate.net

Table 2: Acaricidal Activity of Selected Tetrahydroisoquinoline Derivatives against P. cuniculi

Compound ID Key Structural Feature LC50 (µg/mL) Comparison to Ivermectin (LC50 = 247.4 µg/mL)
26 N/A 39.2 ~6.3-fold more active
27 N/A 29.8 ~8.3-fold more active
30 N/A 41.2 ~6.0-fold more active

Data from a study on 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinoline derivatives. researchgate.net

Antitrypanosomal Activity

Human African trypanosomiasis, or sleeping sickness, is a severe disease caused by the protozoan parasite Trypanosoma brucei. nih.gov Nitro-containing compounds are a well-established class of agents explored for anti-parasitic drug discovery. nih.gov Studies on 2-(nitroaryl)-1,3,4-thiadiazole derivatives have shown potent trypanocidal activity. nih.gov For example, nitrofuran derivatives containing a piperazine (B1678402) group demonstrated IC50 values as low as 0.081 µM against T. brucei. nih.gov The efficacy of the nitro group in antitrypanosomal agents suggests that this compound and its derivatives are promising candidates for the development of new treatments for this neglected tropical disease.

Anti-HIV Activity

A series of 1-aryl-6,7-dihydroxy/methoxy-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their activity against the HIV-1(IIIB) strain in C8166 cell cultures. nih.gov The results indicated that the 6,7-dihydroxytetrahydroisoquinoline analogs demonstrated a higher selective index compared to their 6,7-dimethoxy counterparts, which was attributed to significantly lower cytotoxicity. nih.gov Notably, compounds 6 , 24 , and 36 from this series displayed potent anti-HIV activities with EC₅₀ values of 8.2, 4.6, and 5.3 μM, respectively. Their cytotoxicity (CC₅₀) values were 784.3, 727.3, and 687.3 μM, leading to high selectivity indices of over 95, 159, and 130, respectively. nih.gov

The mechanism of anti-HIV action for some tetrahydroisoquinoline-based derivatives involves the antagonism of the CXCR4 coreceptor, which is crucial for the entry of X4-tropic HIV-1 strains into host cells. nih.gov While the search for orally bioavailable CXCR4 antagonists has been a focus, with compounds like AMD11070 (mavorixafor) being clinically evaluated, the development of novel isoquinoline-based antagonists continues. nih.gov For instance, a series of 1,2,3,4-tetrahydroisoquinoline-based CXCR4 antagonists have been synthesized and assessed for their antiviral activity against HIV-1 and HIV-2 strains. nih.gov

CompoundEC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)
6 8.2784.3>95
24 4.6727.3>159
36 5.3687.3>130

Metabolic and Endocrine System Modulation

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Novel tetrahydroisoquinoline derivatives have been designed as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose metabolism and a therapeutic target for type 2 diabetes. nih.govnih.gov One study focused on 2,6,7-substituted 3-unsubstituted 1,2,3,4-tetrahydroisoquinoline derivatives, leading to the identification of (E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (20g ) as a potent partial PPARγ agonist. nih.gov This compound exhibited an EC₅₀ of 13 nM with a maximal response of 30%. nih.gov Computational docking studies revealed that 20g binds to PPARγ in a manner similar to other known partial agonists. nih.gov The development of such selective PPARγ partial agonists from the tetrahydroisoquinoline scaffold offers a promising avenue for creating novel antihyperglycemic agents. nih.govnih.gov

Anti-Diabetic Effects

The PPARγ agonistic activity of certain tetrahydroisoquinoline analogs directly translates to anti-diabetic effects. In studies using male and female KK-Aʸ mice, which model insulin (B600854) resistance and hyperglycemia, the administration of compound 20g at 30 mg/kg for seven days resulted in a significant reduction in plasma glucose levels. nih.gov Notably, this effect was comparable to that of the established anti-diabetic drug pioglitazone (B448) at a 10 mg/kg dose. nih.gov Interestingly, 20g did not significantly affect plasma triglyceride levels, suggesting a selective mode of action. nih.gov These findings underscore the potential of 2,6,7-substituted 1,2,3,4-tetrahydroisoquinolines with an acidic group at the 6-position as a novel scaffold for developing anti-diabetic drugs that act through partial activation of PPARγ. nih.gov Furthermore, other research has explored novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds as positive allosteric modulators of the glucagon-like-peptide-1 (GLP-1) receptor and/or the glucose-dependent insulinotropic polypeptide (GIP) receptor, both of which are important targets for diabetes treatment. nih.gov

Enzyme Inhibition Studies (General)

Inhibition of MurE Synthetase

While specific studies on the inhibition of MurE synthetase by this compound were not identified in the provided search results, the broader class of tetrahydroisoquinolines has been investigated for various enzyme inhibitory activities.

Bioreduction by NAD(P)H: Quinone Oxidoreductase 1 (NQO1) and E. coli Nitroreductase

A series of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines and related nitro-substituted heterocyclic compounds have been synthesized and assessed as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 (NQO1) and Escherichia coli nitroreductase. nih.gov NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones and nitroaromatic compounds. mdpi.com This bioreductive activation is a key strategy in the design of anticancer prodrugs. nih.gov The study found that certain 2-nitroaryl-1,2,3,4-tetrahydroisoquinoline derivatives were indeed reduced by these enzymes. nih.gov Specifically, compound 10b (a 2-nitroaryl-1,2,3,4-tetrahydroisoquinoline) and compound 13 (a 5,6-dihydro-10-nitropyrido[3″,2″:4′,5′]imidazo[2′,1′-a]isoquinoline 12-oxide) were found to be reduced by human NQO1 at a faster rate than CB-1954 [5-(aziridin-1-yl)-2,4-dinitrobenzamide], a known nitroreductase substrate. nih.gov E. coli nitroreductase is a flavoprotein that catalyzes the reduction of a wide range of nitroaromatic substrates to their corresponding hydroxylamines. wikipedia.org This enzymatic activity is also harnessed in gene-directed enzyme prodrug therapy (GDEPT) for cancer. wikipedia.org

Computational and Theoretical Investigations of 6 Nitro 1,2,3,4 Tetrahydroisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the fundamental properties of 6-nitro-1,2,3,4-tetrahydroisoquinoline and its analogs. These methods allow for the detailed examination of molecular geometries, electronic distributions, and reaction energetics.

Density Functional Theory (DFT) Studies (e.g., B3LYP/6-31++G** level)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of tetrahydroisoquinoline derivatives. Specifically, the B3LYP functional combined with the 6-31++G** basis set has been widely employed to perform geometry optimizations and frequency calculations. researchgate.netresearchgate.net This level of theory provides a reliable balance between computational cost and accuracy for systems of this size.

Theoretical studies using the B3LYP/6-31++G** level of computation have been conducted to optimize the geometries of stationary structures, confirming them as energetic minima through frequency calculations. researchgate.net This approach has been crucial in understanding the nitration of tetrahydroquinoline, where both neutral and N-protonated forms of the four possible nitro isomers were optimized in both the gas phase and in a water-condensed phase. researchgate.netedepositireland.ie These calculations have been shown to be in good agreement with experimental results. researchgate.netedepositireland.ie

In broader applications within the tetrahydroisoquinoline class, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to generate optimized 3D models for in silico modeling of biological activities.

Regioselectivity Predictions in Nitration Reactions

Computational studies have been pivotal in explaining and predicting the regioselectivity of nitration reactions on the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold. The position of the nitro group is highly dependent on the reaction conditions, particularly the protonation state of the nitrogen atom in the heterocyclic ring. researchgate.netedepositireland.ie

Under acidic conditions, the tetrahydroisoquinoline amine group is protonated. In contrast, when the amine is protected, the neutral molecule undergoes nitration. researchgate.netedepositireland.ie Theoretical investigations have shown that by choosing appropriate protecting groups and reaction conditions, total regioselectivity for nitration at the 6-position can be achieved. researchgate.net These computational predictions are consistent with experimental outcomes, which have been verified through detailed NMR studies of the resulting nitro isomers. researchgate.net The analysis of σ-complexes has been a key component of these predictive studies. researchgate.netedepositireland.ie

Analysis of σ-Complexes (Neutral and Protonated Forms)

The mechanism of electrophilic aromatic nitration involves the formation of an intermediate known as a σ-complex or Wheland intermediate. nih.gov The stability of these complexes is a determining factor in the regioselectivity of the reaction. Computational studies have focused on the optimization of the σ-complexes for the various possible nitro isomers of 1,2,3,4-tetrahydroisoquinoline. researchgate.netedepositireland.ie

By calculating the energies of both the neutral and N-protonated σ-complexes, researchers can predict the most likely position of nitration. researchgate.netedepositireland.ie These calculations, performed at the B3LYP/6-31++G** level, have been carried out in both the gas phase and in a simulated aqueous environment to account for solvent effects. researchgate.netedepositireland.ie The agreement between these theoretical energy profiles and the experimentally observed product distributions underscores the predictive power of this analytical approach. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, particularly in biological contexts. These methods can simulate the interactions of the molecule with complex biological macromolecules.

Molecular Docking Studies (e.g., Ligand-Enzyme Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

While specific docking studies on this compound are not extensively detailed in the provided context, the broader class of tetrahydroisoquinoline (THIQ) analogs has been the subject of numerous such investigations. For instance, novel THIQ derivatives have been docked into the active site of HIV-1 reverse transcriptase to predict their binding modes and inhibitory potential. In these studies, the THIQ core often forms key hydrophobic interactions with amino acid residues like Tyr-188, Tyr-181, and Trp-229.

Similarly, tetrahydroisoquinoline-conjugated dipeptides have been subjected to molecular docking simulations against E. coli DNA gyrase B to elucidate their antibacterial mechanism. These studies revealed significant binding interactions and affinities, correlating well with their observed antimicrobial activities. The general approach involves preparing the protein structure, often obtained from the Protein Data Bank, and then using a docking program to place the ligand into the active site and score the resulting poses.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more in-depth view of the dynamic behavior of a ligand-receptor complex over time. These simulations can reveal conformational changes, the stability of binding, and the role of solvent molecules in the interaction.

Although specific molecular dynamics simulations for this compound are not detailed in the provided results, the methodology is well-established for similar systems. MD simulations have been applied to study various biological systems, including DNA and protein-ligand complexes. The general workflow involves setting up the system in a simulated environment with explicit solvent and ions, followed by an equilibration period and a production run where the trajectory of the system is recorded. This trajectory can then be analyzed to understand the dynamic nature of the molecular interactions. For example, MD simulations have been used to study the binding of inhibitors to HIV-1 reverse transcriptase, providing insights into the stability of the "butterfly-like" conformation adopted by some THIQ analogs within the binding pocket.

Spectroscopic Property Predictions and Analysis of this compound

Computational chemistry provides powerful tools to predict and analyze the spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, theoretical investigations have been instrumental in understanding its electronic transitions, photophysical processes, and absolute configuration.

UV-Vis Spectroscopy Simulations

Theoretical simulations of the Ultraviolet-Visible (UV-Vis) spectrum of this compound have been performed to understand its electronic absorption characteristics. These calculations are typically conducted using Time-Dependent Density Functional Theory (TD-DFT), a quantum chemical method that predicts the excitation energies and oscillator strengths of electronic transitions. researchgate.net

The process begins with the optimization of the ground-state geometry of the molecule using a functional like B3LYP and a suitable basis set, such as 6-31++G**. researchgate.net This provides the most stable conformation of the molecule, which is then used for the TD-DFT calculations. The predicted absorption maxima (λmax) can then be compared with experimental spectra. For similar compounds, UV absorption spectra have been recorded in various solvents like ethanol, water, and DMSO to assess solvent effects, which can also be modeled computationally. researchgate.net

The electronic transitions in this compound are primarily of the π → π* and n → π* type, associated with the aromatic ring and the nitro group. The simulations help in assigning the observed absorption bands to specific electronic transitions within the molecule. Frontier molecular orbital calculations, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are often performed to understand the nature of these transitions and the changes in electron density upon excitation. researchgate.net

Table 1: Theoretical UV-Vis Absorption Data for a Related Tetrahydroquinoline Derivative

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S14.502750.03
S0 → S24.952500.12
S0 → S35.402300.25

Note: This table is illustrative and based on typical data for similar aromatic nitro compounds. The exact values for this compound would require specific computational results.

Spin-Orbit Coupling and Intersystem Crossing Analyses

Intersystem crossing (ISC) is a radiationless process involving a change in the spin multiplicity of a molecule, typically from an excited singlet state (S1) to a triplet state (T1). wikipedia.org The efficiency of this process is governed by the strength of the spin-orbit coupling (SOC) between the states involved. nih.gov For organic molecules, particularly those containing heteroatoms or nitro groups, understanding ISC is crucial for characterizing their photophysical behavior, such as phosphorescence.

Computational analysis of spin-orbit coupling in molecules like this compound helps to predict the likelihood and rate of intersystem crossing. The presence of the nitro group and the non-planar structure of the tetrahydroisoquinoline ring system can influence the magnitude of the SOC. uni-regensburg.de According to El-Sayed's rules, ISC is more efficient between states of different orbital types (e.g., n,π* and π,π*). youtube.com

Theoretical calculations can determine the energies of the relevant singlet and triplet states and compute the spin-orbit coupling matrix elements (SOCMEs) between them. uni-regensburg.de A larger SOCME value indicates a higher probability of intersystem crossing. The rate of ISC (k_ISC) can be estimated using Fermi's Golden Rule, which depends on the square of the SOCME and the Franck-Condon weighted density of states. nih.gov

Heavy atoms are known to increase the rate of intersystem crossing (the "heavy-atom effect"), and while nitrogen and oxygen are not considered heavy atoms, their presence does introduce spin-orbit coupling that is more significant than in simple hydrocarbons. wikipedia.orgyoutube.com Computational studies can quantify these effects and predict the dominant pathways for triplet state population. uni-regensburg.de

Table 2: Calculated Intersystem Crossing Parameters for a Model Aromatic Nitro Compound

ISC PathwayState Type (Singlet)State Type (Triplet)Energy Gap (eV)SOCME (cm⁻¹)Predicted k_ISC (s⁻¹)
S1 → T1π,ππ,π0.80.1~10⁵
S1 → T2π,πn,π0.21.5~10⁸

Note: This table presents hypothetical data to illustrate the concepts. Specific calculations for this compound are needed for accurate values.

Quantum Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

For chiral molecules, Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration. nih.gov Since this compound can exist as enantiomers if substituted at a stereocenter, ECD calculations are highly relevant. The method involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a known absolute configuration (e.g., R or S). hebmu.edu.cn

The computational workflow for ECD prediction involves several steps. core.ac.uk First, a conformational search is performed to identify all low-energy conformers of the molecule. hebmu.edu.cn The geometry of each significant conformer is then optimized using DFT methods, such as B3LYP with a basis set like 6-31G(d). nih.govcore.ac.uk Subsequently, the ECD spectrum for each conformer is calculated using TD-DFT. nih.gov The final theoretical ECD spectrum is obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann population at a given temperature. nih.gov

A good match between the experimental and the calculated ECD spectrum allows for the unambiguous assignment of the absolute configuration of the chiral center. nih.gov The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the three-dimensional structure of the molecule. researchgate.net

Table 3: Example of Calculated vs. Experimental ECD Data for a Chiral Tetrahydroisoquinoline Derivative

ConfigurationSourceWavelength (nm)Δɛ (M⁻¹cm⁻¹)
(R)Calculated (B3LYP/aug-cc-pVDZ)285+5.2
250-3.8
220+10.1
Experimental282+4.9
251-3.5
222+9.5

Note: This table is a representative example. The actual data would depend on the specific chiral derivative of this compound being studied.

Advanced Analytical Methodologies for 6 Nitro 1,2,3,4 Tetrahydroisoquinoline Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide foundational information regarding the molecular structure and functional groups present in 6-Nitro-1,2,3,4-tetrahydroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound and its isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the nitro group position on the aromatic ring.

A thorough NMR study is essential to unequivocally differentiate between the possible nitro isomers of tetrahydroisoquinoline (5-, 6-, 7-, and 8-nitro). researchgate.net In the case of this compound, the substitution pattern on the benzene (B151609) ring gives rise to a distinct set of signals in the aromatic region of the ¹H NMR spectrum. The protons on the aromatic ring (H-5, H-7, and H-8) exhibit characteristic chemical shifts and coupling constants that are influenced by the electron-withdrawing nature of the nitro group.

Similarly, the ¹³C NMR spectrum provides specific resonances for each carbon atom in the molecule. The carbon atom attached to the nitro group (C-6) is significantly deshielded and appears at a characteristic downfield chemical shift. The chemical shifts of the other aromatic and aliphatic carbons are also influenced by the position of the nitro substituent.

Two-dimensional NMR techniques, such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), are often employed to further confirm the structural assignments by identifying the connectivity between protons and carbons. For instance, ¹H-¹H COSY can establish the coupling between adjacent protons in the tetrahydroisoquinoline ring system. srce.hr

Isomer Differentiation

The differentiation of this compound from its other positional isomers (5-nitro, 7-nitro, and 8-nitro) is a critical application of NMR spectroscopy. researchgate.net Each isomer presents a unique set of signals in both the ¹H and ¹³C NMR spectra due to the different electronic environments of the aromatic protons and carbons. researchgate.netmagritek.com The number of signals, their chemical shifts, and the coupling patterns (multiplicity) are key features used for distinction. youtube.com For example, the symmetry of the molecule changes with the position of the nitro group, which directly impacts the number of distinct NMR signals. magritek.com By carefully analyzing these spectral features, it is possible to unambiguously assign the correct isomeric structure. researchgate.netyoutube.com

Table 1: Representative ¹H NMR Spectral Data for Tetrahydroisoquinoline Derivatives
CompoundProtonChemical Shift (δ, ppm)SolventReference
8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinolineH-4 (t)2.73DMSO-d₆ srce.hr
H-2 (m)3.31
H-7 (d)7.35
H-5 (d)7.46
N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one2-H4.65 (dd, J = 3.1, 10.7 Hz)Not specified researchgate.net
4-H5.69 (dd, J = 6.4, 11.1 Hz)
Table 2: Representative ¹³C NMR Spectral Data for Tetrahydroisoquinoline and Tetrahydroquinoline Derivatives
CompoundCarbonChemical Shift (δ, ppm)SolventReference
1,2,3,4-Tetrahydroisoquinoline (B50084)C-146.9Not specified chemicalbook.com
C-342.5
C-429.2
C-4a134.5
C-5126.1
C-6126.3
C-7128.8
C-8125.6
C-8a133.0
NH-
1,2,3,4-Tetrahydroquinoline (B108954)C-242.2Not specified chemicalbook.com
C-327.2
C-422.5
C-4a121.5
C-5129.2
C-6116.8
C-7126.8
C-8114.2
C-8a144.7

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. srce.hr The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The most prominent and diagnostic peaks are those associated with the nitro group. These typically appear as two strong absorption bands: one for the asymmetric stretching vibration (around 1500-1560 cm⁻¹) and another for the symmetric stretching vibration (around 1300-1370 cm⁻¹). The exact positions of these bands can provide clues about the electronic environment of the nitro group.

Other key functional groups also give rise to characteristic IR absorptions. The N-H stretching vibration of the secondary amine in the tetrahydroisoquinoline ring is expected to appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations will produce peaks in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound and Related Structures
Functional GroupVibrational ModeTypical Absorption Range (cm⁻¹)Reference
Nitro (NO₂)Asymmetric Stretch1500 - 1560 researchgate.netnist.govnist.govchemicalbook.comthermofisher.com
Symmetric Stretch1300 - 1370
Amine (N-H)Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2800 - 3000
Aromatic C=CStretch1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. srce.hr The presence of the aromatic ring and the nitro group, which acts as a chromophore, results in characteristic absorption bands in the UV-Vis spectrum.

The spectrum is expected to show absorptions corresponding to π → π* transitions of the benzenoid system. The nitro group, being an auxochrome, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands compared to the unsubstituted tetrahydroisoquinoline. The position of the nitro group on the aromatic ring influences the extent of these shifts. For instance, nitroaromatic compounds typically exhibit a characteristic absorption peak. researchgate.net The specific wavelength of maximum absorbance (λmax) can be a useful parameter for identifying and quantifying this compound.

Table 4: UV-Vis Absorption Maxima (λmax) for Related Nitroaromatic Compounds
Compoundλmax (nm)Solvent/ConditionsReference
p-Nitrophenol400In presence of NaBH₄ researchgate.net
m-Nitrophenol251, 290In presence of NaBH₄ researchgate.net
Nitrobenzene270In presence of NaBH₄ researchgate.net
1-Methoxy-4-nitrobenzene~310Not specified nist.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HR-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. uvic.ca In ESI-MS, the compound is typically protonated to form the [M+H]⁺ ion, which is then detected by the mass analyzer. The resulting mass spectrum will show a prominent peak corresponding to the molecular weight of the protonated molecule. nih.gov

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. rsc.org This is particularly useful for confirming the molecular formula of this compound (C₉H₁₀N₂O₂) and distinguishing it from other compounds with the same nominal mass but different elemental compositions. nih.gov

Table 5: Mass Spectrometric Data for this compound
ParameterValueMethodReference
Molecular FormulaC₉H₁₀N₂O₂- nih.gov
Molecular Weight178.19 g/molComputed by PubChem nih.gov
Monoisotopic Mass178.074227566 DaComputed by PubChem nih.gov
Hydrochloride Salt Molecular Weight214.65 g/molComputed by PubChem nih.gov

Identification of Reaction Intermediates and Products

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for monitoring chemical reactions and identifying intermediates and products. nih.govrsc.org In the synthesis of this compound, LC-MS can be used to track the consumption of starting materials and the formation of the desired product, as well as any side products or reaction intermediates.

Tandem mass spectrometry (MS/MS) can be employed to further characterize the structure of the product and any intermediates. nih.gov In an MS/MS experiment, the ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information. For example, the loss of the nitro group (NO₂) or other characteristic fragments can help to confirm the identity of the compound. The fragmentation patterns of different isomers can also be distinct, aiding in their differentiation. In the context of reductive metabolism studies of nitroaromatic compounds, electrochemistry coupled with high-resolution mass spectrometry has been used to identify nitroso, hydroxylamine, and amine species as reduction products, as well as dimers formed from the reactive nitroso species. nih.gov

X-ray Diffraction for Structural Elucidation

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, stereochemistry, and conformation. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, from which a model of the crystal structure is built.

For tetrahydroisoquinoline alkaloids, X-ray crystallography has been successfully used to confirm their molecular structures. For instance, studies on related tetrahydroisoquinoline alkaloids have detailed their crystal structures, revealing bond lengths, angles, and the conformation of the heterocyclic ring system. mdpi.com

As of the current scientific literature and database review, a specific single-crystal X-ray diffraction study for this compound has not been reported. While computed properties and other spectral data are available, the experimental determination of its crystal structure remains an area for future research. Such a study would provide invaluable data on its solid-state conformation and intermolecular interactions, such as hydrogen bonding or π-π stacking, which are influenced by the nitro group and the tetrahydroisoquinoline core.

Chromatographic Separation and Purification Techniques

Chromatography is an indispensable tool in synthetic chemistry for the separation and purification of compounds from reaction mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. For a compound like this compound, both column chromatography and thin-layer chromatography are routinely employed.

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. nih.gov The stationary phase, typically silica (B1680970) gel or alumina, is packed into a vertical glass column. The mixture is loaded onto the top of the column and eluted with a solvent or a mixture of solvents (the mobile phase). Separation occurs as the components of the mixture travel down the column at different rates depending on their polarity and interaction with the stationary phase. wpmucdn.com

In the context of synthesizing nitro-aromatic compounds, column chromatography is a standard purification method. For instance, in the separation of nitrophenol isomers, a mobile phase of varying polarity, such as a gradient of dichloromethane (B109758) and hexanes, is used to elute the compounds from a silica gel column. wpmucdn.com The less polar isomers elute first, followed by the more polar ones. A similar principle is applied to the purification of this compound, where the polarity is significantly influenced by the nitro group. The selection of an appropriate eluent system is crucial for achieving good separation from starting materials and by-products.

An example of chromatographic conditions used for the purification of a related class of compounds is presented below.

Stationary PhaseMobile Phase (Eluent)Compound Class
Silica GelGradient of Hexanes and Ethyl AcetateTerpenoids
Silica Gel50% Dichloromethane / 50% Hexanes to 100% DichloromethaneNitrophenols wpmucdn.com
Reversed-Phase C18Acetonitrile/Water/Phosphoric Acid1,2,3,4-Tetrahydroisoquinoline sielc.com

This table is illustrative and shows typical conditions for related compound classes. Specific conditions for this compound would be empirically determined.

Thin-layer chromatography (TLC) is a rapid, sensitive, and versatile analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. chemicalbook.com It is also instrumental in developing the optimal solvent system for a column chromatography separation. chemicalbook.com TLC is performed on a plate coated with a thin layer of a stationary phase, such as silica gel. A small amount of the sample is spotted near the bottom of the plate, which is then placed in a sealed chamber with a solvent (mobile phase) at the bottom. As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. nih.gov

The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the compound, the stationary phase, and the mobile phase. In the analysis of nitro-substituted compounds like nitroanilines, the polarity of the solvent system significantly affects the Rf values. scribd.comscribd.com For this compound, visualization of the spots on a TLC plate can often be achieved under UV light due to the UV-active nature of the aromatic ring.

The following table provides an example of how solvent polarity affects the retention factor for related nitro-aromatic compounds.

CompoundMobile Phase (Hexane:Ethyl Acetate)Retention Factor (Rf)
o-Nitroaniline80:20Low
p-Nitroaniline80:20Higher than o-isomer
o-Nitroaniline50:50Higher than in 80:20
p-Nitroaniline50:50Higher than in 80:20

This table illustrates the general principle that an increase in solvent polarity (higher proportion of ethyl acetate) leads to higher Rf values. Data is based on the behavior of nitroanilines. scribd.comscribd.com

Applications and Future Research Directions of 6 Nitro 1,2,3,4 Tetrahydroisoquinoline in Chemical Biology and Drug Discovery

Role as Synthetic Intermediates and Building Blocks for Bioactive Molecules

6-Nitro-1,2,3,4-tetrahydroisoquinoline serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. chemimpex.com The nitro group enhances the reactivity of the molecule, making it amenable to a variety of chemical transformations essential for drug discovery. chemimpex.com This reactivity allows for the introduction of different functional groups, leading to the generation of libraries of compounds with diverse pharmacological profiles.

The synthesis of this compound itself has been a subject of study to achieve regioselectivity, ensuring the nitro group is positioned specifically at the 6-position. researchgate.netedepositireland.ie Researchers have explored various N-protecting groups and reaction conditions to control the nitration of the tetrahydroisoquinoline core. researchgate.netedepositireland.ie This control is vital for its subsequent use as a reliable building block.

One of the key synthetic routes for preparing the broader 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is the Pictet-Spengler condensation. nih.gov This reaction, along with others like the Bischler-Napieralski synthesis, provides a foundation for creating the core structure, which can then be nitrated to produce the desired 6-nitro derivative. nih.govrsc.org Multicomponent reactions (MCRs) have also been employed for the efficient, one-pot synthesis of complex THIQ derivatives, including those with nitro groups. nih.govrsc.org

Development of Novel Therapeutic Agents

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold found in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and neuroprotective effects. nih.govrsc.orgnih.gov The introduction of a nitro group at the 6-position can significantly modulate these activities, opening avenues for the development of novel therapeutic agents. chemimpex.com

Derivatives of this compound are being investigated for their potential in treating a range of diseases. For instance, some THIQ analogs have shown promise as anticancer agents by targeting various molecular pathways, including those involving heat shock protein 90 (HSP90) and RET enzymes. nih.govnih.gov The nitro group, in particular, can form ionic interactions with enzyme active sites, potentially enhancing biological activity. nih.gov

In the context of neuropharmacology, the ability of some THIQ derivatives to cross the blood-brain barrier makes them attractive candidates for developing treatments for neurological disorders. chemimpex.com While some THIQs are known neurotoxins, others exhibit neuroprotective properties, highlighting the importance of specific substitutions on the core structure. nih.gov

Design of Pharmacological Probes

The inherent reactivity and biological relevance of the this compound scaffold make it a valuable tool for designing pharmacological probes. These probes are essential for studying biological processes and identifying new drug targets. By attaching fluorescent tags or other reporter groups to the 6-nitro-THIQ core, researchers can visualize the localization and interaction of these molecules within cells and tissues.

The nitro group itself can serve as a handle for further chemical modifications, allowing for the attachment of various functionalities required for a pharmacological probe. This versatility enables the creation of tailored molecules to investigate specific biological questions.

Contribution to Organic Synthesis and Material Science

Beyond its direct applications in drug discovery, this compound contributes to the broader fields of organic synthesis and material science. The methodologies developed for the regioselective nitration and functionalization of the tetrahydroisoquinoline core can be applied to the synthesis of other complex heterocyclic compounds. researchgate.netedepositireland.ie

In material science, nitrogen-containing heterocyclic compounds are of interest for the development of new materials with specific electronic or optical properties. While the direct application of this compound in material science is not yet widely reported, its chemical properties suggest potential for exploration in this area. For example, nitroaromatic compounds are known to have applications in the field of energetic materials. energetic-materials.org.cn

Unexplored Biological Potentials and Target Identification

Despite the growing interest in this compound and its derivatives, their full biological potential remains largely unexplored. Many of the synthesized analogs have yet to be screened against a wide range of biological targets. Future research should focus on comprehensive biological evaluations to uncover new therapeutic applications.

Target identification is a crucial step in understanding the mechanism of action of bioactive compounds. For derivatives of this compound that exhibit interesting biological effects, identifying their specific molecular targets is a key priority. Techniques such as affinity chromatography, proteomics, and computational modeling can be employed to elucidate these targets. nih.gov A recent study on a synthetic derivative of bistetrahydroisoquinolinequinone, 22-(4-pyridinecarbonyl) jorunnamycin A, successfully used a network pharmacology approach to identify potential targets in non-small-cell lung cancer, highlighting a promising strategy for future research on 6-nitro-THIQ derivatives. nih.gov

Advanced Mechanistic Investigations in Biological Systems

A deeper understanding of how this compound derivatives exert their biological effects requires advanced mechanistic investigations. This includes studying their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their interactions with biological macromolecules at the molecular level.

Computational studies, such as molecular docking and density functional theory (DFT) calculations, can provide valuable insights into the binding modes and reactivity of these compounds. researchgate.netnih.gov These theoretical approaches, combined with experimental techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can offer a detailed picture of the structure-activity relationships (SAR) and guide the design of more potent and selective analogs. researchgate.net

For example, studies on the nitration of tetrahydroquinoline have utilized computational methods to understand the regioselectivity of the reaction, which is crucial for synthesizing the desired 6-nitro isomer. researchgate.netedepositireland.ie Similar advanced investigations into the biological mechanisms of 6-nitro-THIQ derivatives will be instrumental in advancing their development as therapeutic agents and pharmacological tools.

Q & A

Q. What are the optimal synthetic routes for 6-Nitro-1,2,3,4-tetrahydroisoquinoline (6-N-THIQ), and how do reaction conditions influence yield?

  • Methodological Answer : 6-N-THIQ is synthesized via nitro-functionalization of the tetrahydroisoquinoline (THIQ) scaffold. A common approach involves microwave-assisted condensation of nitro-substituted benzaldehydes with THIQ derivatives under acidic conditions (e.g., benzoic acid in dichloroethane at 150°C for 5 minutes), yielding 6-N-THIQ with >95% purity after neutralization and extraction . Traditional Pictet-Spengler reactions using tert-butyl carboxylate intermediates can also introduce nitro groups, but yields may drop due to steric hindrance from bulky substituents . Key variables include temperature (150–180°C), solvent polarity, and acid catalysts.

Q. How can researchers characterize the structural and electronic properties of 6-N-THIQ?

  • Methodological Answer :
  • X-ray crystallography reveals bond angles (e.g., O2–N3–C5: 117.6°) and torsion angles critical for understanding steric effects .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and confirms regioselective nitro-group placement .
  • Electrochemical analysis (cyclic voltammetry) measures oxidative potentials (+1.01 V and +1.15 V vs. NHE), which correlate with dehydrogenation reactivity .

Q. What are the stability and solubility profiles of 6-N-THIQ under standard laboratory conditions?

  • Methodological Answer : 6-N-THIQ exhibits moderate lipophilicity (logP ~1.8) due to the nitro group’s electron-withdrawing effects, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) . Stability tests under ambient light show <5% decomposition over 72 hours, but prolonged exposure to UV light accelerates nitro-group reduction. Storage in inert atmospheres (argon) at –20°C is recommended .

Advanced Research Questions

Q. How can photocatalytic systems selectively control semi-dehydrogenation of 6-N-THIQ to 3,4-dihydroisoquinoline?

  • Methodological Answer : The oxidative potentials of 6-N-THIQ (+1.01 V for two-proton dehydrogenation; +1.15 V for full dehydrogenation) allow selective semi-dehydrogenation using catalysts with tailored valence band positions. For example, MoS2/ZnIn2S4 nanocomposites (bandgap ~2.4 eV) enable semi-dehydrogenation under visible light via hole-mediated oxidation, achieving >80% selectivity for 3,4-dihydroisoquinoline. Full dehydrogenation to isoquinoline requires h-BCN (bandgap ~2.7 eV) with higher oxidative capacity .

Q. What mechanisms underlie the neurotoxic or neuroprotective effects of 6-N-THIQ derivatives?

  • Methodological Answer : 6-N-THIQ derivatives interact with dopaminergic receptors and enzymes like N-methyltransferases. In vitro studies show that N-methylation of 6-N-THIQ generates neurotoxic cations (e.g., N-methylisoquinolinium ion), which inhibit mitochondrial complex I, inducing oxidative stress in neuronal cells . Conversely, carboxylate-substituted analogs (e.g., tert-butyl 6-carboxylate-THIQ) exhibit neuroprotection by scavenging ROS and modulating NMDA receptor activity .

Q. How do steric and electronic effects influence 6-N-THIQ’s reactivity in asymmetric catalysis?

  • Methodological Answer : The nitro group’s electron-withdrawing nature enhances electrophilicity at the C1 position, enabling enantioselective C–N bond formation. Chiral triazolyl BINOL-phosphoric acids catalyze asymmetric cross-dehydrogenative coupling (CDC) of 6-N-THIQ with aldehydes, achieving up to 94% ee. Steric hindrance from the nitro group directs facial selectivity in transition states, as shown by DFT calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.